2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the indole and benzylidene groups through condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Molecules featuring the indole moiety with various functional groups.
Benzylidene Compounds: Compounds containing the benzylidene group attached to different cores.
Uniqueness
What sets 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one apart is its unique combination of the quinazolinone, indole, and benzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H23N3O2 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H23N3O2/c1-21-10-9-13-23(18-21)34-29(32-27-16-7-5-15-25(27)31(34)36)19-26-24-14-6-8-17-28(24)33(30(26)35)20-22-11-3-2-4-12-22/h2-19H,20H2,1H3/b26-19- |
InChI Key |
NKHCSEIYHSQGTP-XHPQRKPJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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